Maysin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Maysin is a natural anti-inflammatory agent . It is known to attenuate amyloid plaques by inducing a humoral immune response with a Th2 skewed cytokine response in the Alzheimer’s mouse model .

Synthesis Analysis

This compound synthesis in maize (Zea mays L.) lines has been studied extensively. The synthesis is regulated by several loci, including p (pericarp color), c2 (colorless2), and whp1 (white pollen1). These loci control the increased flux through the flavone pathway by increasing chalcone synthase activity .Molecular Structure Analysis

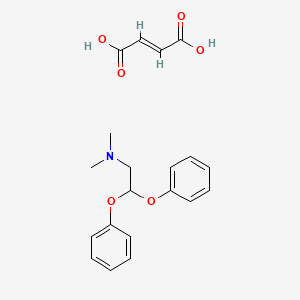

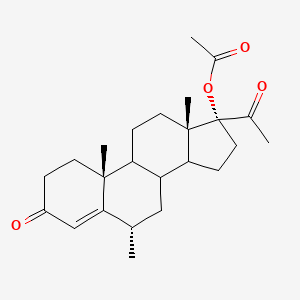

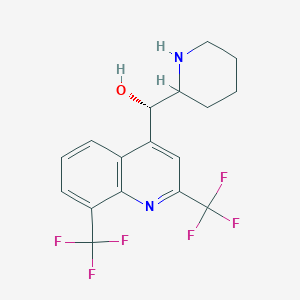

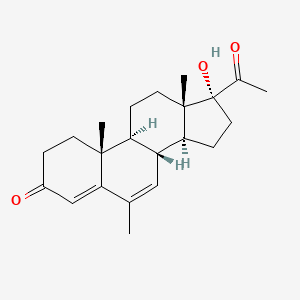

This compound has a molecular formula of C27H28O14 . Its average mass is 576.503 Da and its monoisotopic mass is 576.147888 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found to play a role in the regulation of polar auxin transport and free radical scavenging mechanism . It also exhibits protective activity against the damage caused by Syn amyloid aggregates-oligomers and fibrils .Scientific Research Applications

Corn Earworm Resistance in Maize

Maysin, a naturally occurring C-glycosyl flavone found in maize silk, plays a significant role in conferring resistance to corn earworm (Helicoverpa zea, Boddie). Research has identified quantitative trait loci (QTL) responsible for elevated this compound levels in maize, highlighting the potential for breeding corn varieties with natural pest resistance (Meyer et al., 2007).

Immunostimulating Activity

This compound isolated from corn silk has demonstrated immunostimulating activity in murine macrophage cells. It increases TNF-α secretion and iNOS production, suggesting its potential as an immunomodulator enhancing early innate immunity (Lee et al., 2014).

Anti-Obesity Effects

Studies have shown that this compound exhibits anti-obesity effects both in vitro and in vivo. It inhibits lipid accumulation and adipocyte differentiation and induces apoptotic cell death in preadipocyte cells. This suggests this compound's potential as a functional ingredient in health-beneficial foods or therapeutic agents for obesity prevention or treatment (Lee et al., 2017).

Neuroprotective Effects

This compound has shown neuroprotective effects against oxidative stress-induced apoptotic cell death in human neuroblastoma cells. It enhances the expression of antioxidant enzymes, offering insights into its application in neuroprotective health benefits (Choi et al., 2014).

Anti-Cancer Potential

This compound exhibits cytotoxicity against various human tumor cell lines, including prostate cancer cells. It induces mitochondrial-dependent apoptotic cell death, suggesting its potential therapeutic application for treating various cancers, especially chemo-resistant or androgen-independent prostate cancer (Lee et al., 2014).

Radical Scavenging Activity

This compound has been identified as having higher radical scavenging activity than some known compounds, indicating its potential as a natural antioxidant agent (Kim et al., 2003).

Mechanism of Action

Safety and Hazards

Properties

| 70255-49-1 | |

Molecular Formula |

C27H28O14 |

Molecular Weight |

576.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m0/s1 |

InChI Key |

GKLSYIMLZDYQBJ-CGOKOBCESA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](C(=O)[C@@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

Appearance |

Solid powder |

melting_point |

225°C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Maysin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.